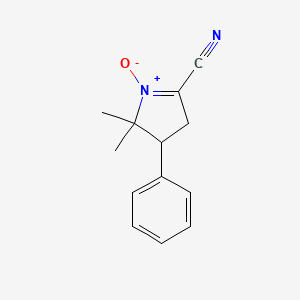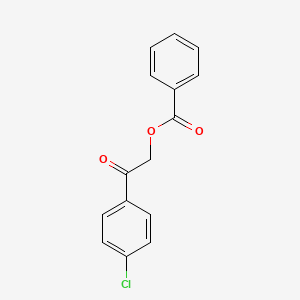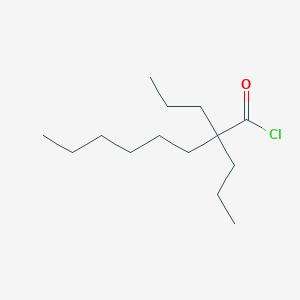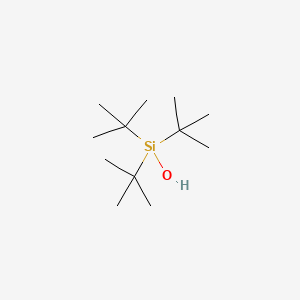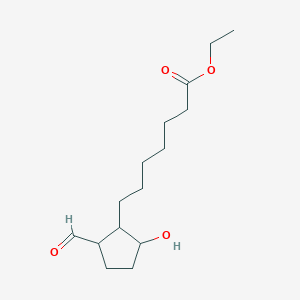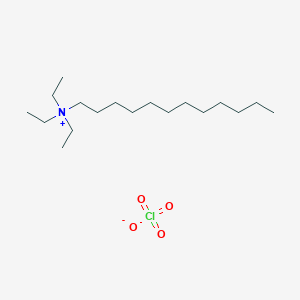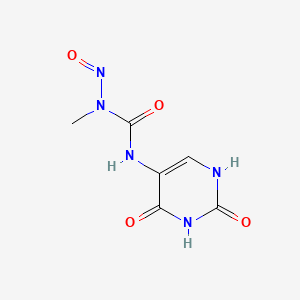
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with the molecular formula C7H9N5O4 and a molecular weight of 227.1775 This compound is known for its unique structure, which includes a nitroso group and a tetrahydropyrimidinyl moiety
準備方法
The synthesis of Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- can be achieved through several methods. One common approach involves the reaction of N-methyl-N-nitrosourea with a suitable pyrimidine derivative under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its reactivity with nucleic acids makes it a valuable tool in studying DNA and RNA modifications.
Industry: Used in the production of specialized chemicals and materials.
作用機序
The compound exerts its effects primarily through alkylation, where it transfers its methyl group to nucleophiles such as nucleobases in nucleic acids . This can lead to mutations and other modifications in the DNA or RNA, making it a potent tool in genetic studies. The molecular targets include nucleic acids, and the pathways involved are primarily those related to DNA and RNA synthesis and repair.
類似化合物との比較
特性
CAS番号 |
58494-42-1 |
|---|---|
分子式 |
C6H7N5O4 |
分子量 |
213.15 g/mol |
IUPAC名 |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C6H7N5O4/c1-11(10-15)6(14)8-3-2-7-5(13)9-4(3)12/h2H,1H3,(H,8,14)(H2,7,9,12,13) |
InChIキー |
ZLMJEQGWFPWXSL-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CNC(=O)NC1=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
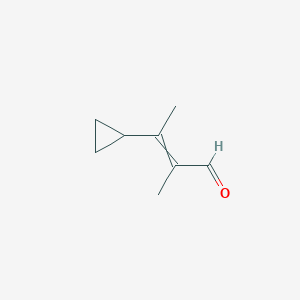
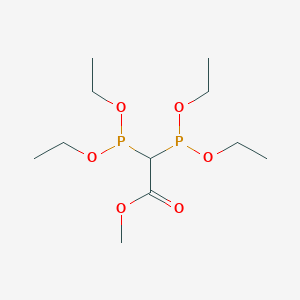



![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
